Cas no 2091539-06-7 (1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene)

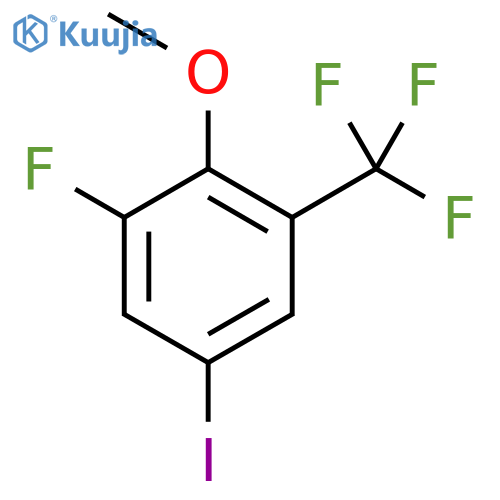

2091539-06-7 structure

商品名:1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene

CAS番号:2091539-06-7

MF:C8H5F4IO

メガワット:320.02

CID:5080716

1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene

-

- インチ: 1S/C8H5F4IO/c1-14-7-5(8(10,11)12)2-4(13)3-6(7)9/h2-3H,1H3

- InChIKey: JYFPJJBGYAQMSQ-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(I)C=C(F)C=1OC)(F)(F)F

1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022L57-250mg |

1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene |

2091539-06-7 | 95% | 250mg |

$527.00 | 2025-02-13 |

1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2091539-06-7 (1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene) 関連製品

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量